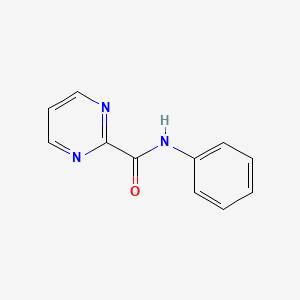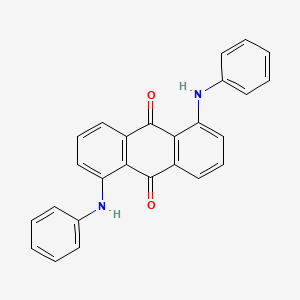
9,10-Anthracenedione, 1,5-bis(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,5-bis(phenylamino)- is an organic compound with the molecular formula C26H18N2O2. It is a derivative of anthracenedione, where two phenylamino groups are attached at the 1 and 5 positions of the anthracene ring. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-bis(phenylamino)- typically involves the reaction of 1,5-diaminoanthraquinone with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the final product. The reaction conditions are optimized to ensure complete conversion of the starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1,5-bis(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones are the major products formed.
Reduction: Hydroquinones are the major products formed.
Substitution: The major products depend on the electrophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1,5-bis(phenylamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,5-bis(phenylamino)- involves its interaction with cellular components. The phenylamino groups can form hydrogen bonds with proteins and nucleic acids, affecting their function. The compound can also undergo redox reactions, generating reactive oxygen species that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione: The parent compound without the phenylamino groups.
1,8-Bis(phenylamino)-9,10-anthracenedione: A similar compound with phenylamino groups at the 1 and 8 positions.
1,4-Bis(phenylamino)-9,10-anthracenedione: A similar compound with phenylamino groups at the 1 and 4 positions.
Uniqueness
9,10-Anthracenedione, 1,5-bis(phenylamino)- is unique due to the specific positioning of the phenylamino groups, which affects its chemical reactivity and physical properties. This positioning allows for unique interactions with other molecules, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
2944-27-6 |
|---|---|
Molekularformel |
C26H18N2O2 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
1,5-dianilinoanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2/c29-25-20-14-8-16-22(28-18-11-5-2-6-12-18)24(20)26(30)19-13-7-15-21(23(19)25)27-17-9-3-1-4-10-17/h1-16,27-28H |
InChI-Schlüssel |
VMDUEJVMKSOQEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


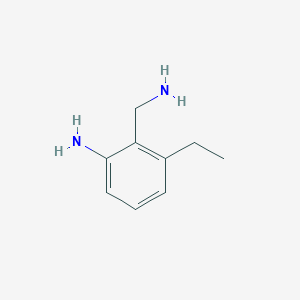
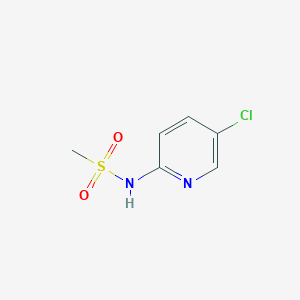

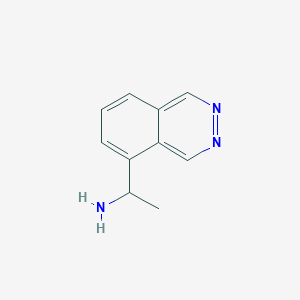



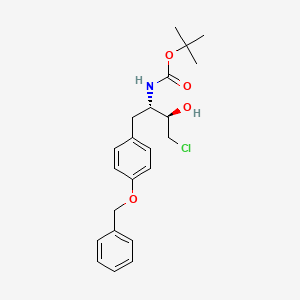

![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)



